molecular formula C4H10O2 B1271918 1,4-Butanediol-d10 CAS No. 71760-76-4

1,4-Butanediol-d10

Cat. No. B1271918
CAS RN: 71760-76-4
M. Wt: 100.18 g/mol
InChI Key: WERYXYBDKMZEQL-MBXGXEIXSA-N
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Description

1,4-Butanediol (1,4-BDO) is a versatile chemical used as a reducing agent in transfer hydrogenation reactions, capable of delivering two equivalents of hydrogen to various substrates such as ketones, imines, and alkenes without the need for excess amounts due to the formation of butyrolactone, which acts as a thermodynamic sink . It is also a key feedstock in the synthesis of polyurethane elastomers, polybutylene succinate, polybutylene terephthalate, spandex fibers, special rubbers, and coatings . Furthermore, 1,4-BDO is a substrate for alcohol dehydrogenases in rat and horse liver, suggesting its physiological relevance .

Synthesis Analysis

The synthesis of 1,4-BDO can be approached through microbial routes, as demonstrated by the conversion of d-xylonic acid into d-1,2,4-butanetriol and l-arabinonic acid into l-1,2,4-butanetriol using engineered strains of Escherichia coli, which avoids the high pressures and temperatures required by traditional catalytic hydrogenation . Additionally, monodisperse oligomers containing 1,4-BDO can be synthesized with high purity and good yield, as shown in the production of hard segments for use in materials science .

Molecular Structure Analysis

The molecular structure and conformational preferences of 1,4-BDO have been studied using gas-phase electron diffraction and molecular mechanics calculations, revealing evidence for internal hydrogen bonding and minimal influence of the "gauche" effect . Microwave spectroscopy further supports the presence of an intramolecular OH⋯O hydrogen bond in 1,4-BDO conformers .

Chemical Reactions Analysis

1,4-BDO acts as a reducing agent in hydrogen-transfer reactions, reducing allylic alcohols to saturated alcohols through an isomerization/reduction sequence using a ruthenium catalyst . It is also involved in the oxidation process catalyzed by alcohol dehydrogenases, with its metabolism potentially being competitively blocked by ethanol .

Physical and Chemical Properties Analysis

The physical properties of 1,4-BDO derivatives, such as glass transition temperatures and melting temperatures, have been reported, with the former being inversely proportional to the molecular weight of the oligomers and the latter displaying an odd-even effect relative to the number of diisocyanate units . The solvation structure of related diols in binary solvents has been studied through IR, NMR, and molecular dynamics simulations, providing insights into the interactions of 1,4-BDO with various solvents .

Scientific Research Applications

Biosynthesis and Bio-Production

1,4-Butanediol (BD) is notably used in industrial applications and has an annual demand of one million metric tons. Research has focused on the biosynthesis and bio-production of BD using engineered bacteria. For instance, Liu and Lu (2015) developed a modular approach using engineered Escherichia coli for BD bio-production. They implemented a de novo pathway for BD biosynthesis and used a systems engineering concept for production control, including a quorum-sensing mechanism for autonomous production (Liu & Lu, 2015). Similarly, Yim et al. (2011) reported the first direct biocatalytic routes to BD from renewable carbohydrate feedstocks, leading to a strain of E. coli capable of producing BD from glucose, xylose, sucrose, and biomass-derived mixed sugar streams (Yim et al., 2011). Cheng, Li, and Zheng (2021) summarized primary advances in the biological pathway for 1,4-BDO synthesis, highlighting the sustainable bioproduction of 1,4-BDO and the recent achievements in enhancing its accumulation through metabolic engineering strategies (Cheng, Li, & Zheng, 2021).

Chemical Synthesis and Catalysis

The study of catalysts for preparing BD by hydrogenation of dimethyl maleate was introduced by Qiu-hong (2011), focusing on the preparation of FHE series catalysts and their performance in reaction activity and selectivity (Qiu-hong, 2011). Burgard et al. (2016) developed a sustainable bioprocess for the production of BD from carbohydrate feedstocks, emphasizing the need for detailed engineering of enzyme, pathway, metabolic network, and organism for successful commercial-scale production (Burgard et al., 2016). Wang et al. (2019) demonstrated the production of 1,4-butanediol from 1,4-anhydroerythritol over monometallic mixture catalysts, achieving a high yield with the potential for further optimization in catalysis (Wang et al., 2019).

Safety And Hazards

1,4-Butanediol can cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

There has been a major shift in focus to sustainable bioproduction of 1,4-Butanediol via microorganisms using recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This enables the more efficient metabolism of these diols, thereby enabling biotechnological valorization of plastic monomers in a bio-upcycling approach .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERYXYBDKMZEQL-MBXGXEIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369260
Record name 1,4-Butanediol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanediol-d10

CAS RN

71760-76-4
Record name 1,4-Butanediol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butanediol-d10
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